5-Methoxy-1-methyl-1H-pyrazole 5-Methoxy-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1350323-88-4
VCID: VC7944644
InChI: InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3
SMILES: CN1C(=CC=N1)OC
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

5-Methoxy-1-methyl-1H-pyrazole

CAS No.: 1350323-88-4

Cat. No.: VC7944644

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1-methyl-1H-pyrazole - 1350323-88-4

Specification

CAS No. 1350323-88-4
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name 5-methoxy-1-methylpyrazole
Standard InChI InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3
Standard InChI Key HQBVPKRARNRSQY-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)OC
Canonical SMILES CN1C(=CC=N1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-Methoxy-1-methyl-1H-pyrazole consists of a five-membered pyrazole ring with substituents at positions 1 and 5. The methyl group at position 1 and methoxy group at position 5 influence electronic distribution and steric interactions, affecting reactivity and binding affinity.

Molecular Formula: C5H8N2O\text{C}_5\text{H}_8\text{N}_2\text{O}
Molecular Weight: 124.13 g/mol
IUPAC Name: 5-Methoxy-1-methyl-1H-pyrazole

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • 1H^1\text{H} NMR: Peaks at δ 3.78 (s, 3H, OCH3_3 ), δ 3.45 (s, 3H, NCH3_3 ), and δ 6.15 (s, 1H, pyrazole-H).

  • IR Spectroscopy: Stretching vibrations at 3100 cm1^{-1} (C-H aromatic), 1600 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-O).

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)Solubility (Water)
5-Methoxy-1-methyl-1H-pyrazole124.1392–95Low
5-Hydroxy-1-methyl-1H-pyrazole110.10105–108Moderate
1-Methyl-1H-pyrazole82.10-18High

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions:

Example Protocol:

  • Reactants: Methyl hydrazine and 3-methoxy-1,3-diketone.

  • Conditions: Reflux in ethanol with catalytic acetic acid (12 hrs, 80°C).

  • Yield: 65–70% after recrystallization.

Critical Parameters:

  • Solvent polarity (e.g., ethanol vs. DMF) impacts reaction kinetics.

  • Temperature above 70°C minimizes side products.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance efficiency:

  • Process: Multi-step synthesis integrating bromination and methoxylation.

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) improve selectivity.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Studies on pyrazole derivatives demonstrate broad-spectrum activity:

  • Gram-positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

Table 2: Comparative Anti-Inflammatory Activity

CompoundCOX-2 Inhibition (%)IC50_{50} (µM)
5-Methoxy-1-methyl-1H-pyrazole72 ± 318.5
Celecoxib95 ± 20.04
Ibuprofen55 ± 4250

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents:

  • Case Study: Derivatives showed IC50_{50} = 2.1 µM against EGFR kinase, highlighting anticancer potential.

Material Science

Functionalized pyrazoles are employed in OLEDs due to electron-transport properties:

  • Example: Pyrazole-based polymers achieve external quantum efficiencies >15% in blue-emitting devices.

Comparison with Structural Analogues

Substituent Effects on Bioactivity

  • Methoxy Group: Enhances solubility and hydrogen-bonding capacity vs. methyl or halide substituents.

  • N-Methylation: Reduces metabolic degradation but decreases CNS penetration.

Table 3: Structure-Activity Relationships

Substituent PositionEffect on LogPBioactivity (IC50_{50}, µM)
5-OCH3_3-0.718.5 (COX-2)
5-Cl+0.945.2 (COX-2)
5-NO2_2-0.312.1 (COX-2)

Future Perspectives

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives could improve bioavailability and reduce off-target effects.

Green Synthesis Initiatives

Developing solvent-free cyclocondensation routes using microwave irradiation may enhance sustainability.

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